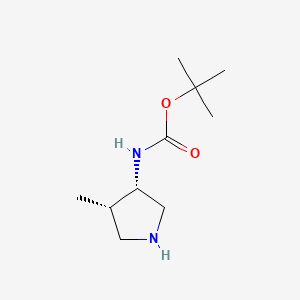

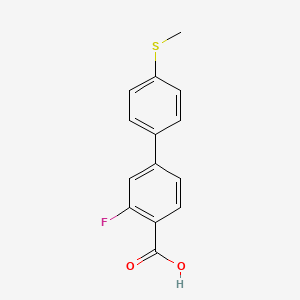

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs can be efficiently conducted starting from L-aspartic acid. The process involves methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation followed by reaction with benzylamine and hydrogenolysis, achieving the target compound in good overall yield (Yoshida et al., 1996). Other synthetic routes involve the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine (Verniest et al., 2010) and a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines (Vargas-Sanchez et al., 2005).

科学研究应用

Large-Scale Synthesis : Yoshida et al. (1996) detailed a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting its potential for bulk production in pharmaceutical and chemical industries (Yoshida et al., 1996).

Boc Group Migration Study : Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration in an imide compound, demonstrating the compound's reactivity and potential use in synthetic chemistry (Xue & Silverman, 2010).

Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) synthesized enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, showing its use in creating rigid dipeptide surrogates for biological applications (Dietrich & Lubell, 2003).

Inhibition of Pepsin and Renin : Rich et al. (1980) synthesized analogs of the carboxyl protease inhibitor pepstatin using (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid and studied their effects on inhibiting pepsin and renin, indicating therapeutic potential in protease inhibition (Rich, Sun, & Ulm, 1980).

Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline, showing the compound's utility in enzymatic processes (Haddad & Larchevêque, 2005).

Synthesis of Antitumor Agents : Tsuzuki et al. (2001) developed synthetic methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the quinolone antitumor agent AG-7352 (Tsuzuki, Chiba, Mizuno, Tomita, & Suzuki, 2001).

属性

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)